2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid

Synthetic intermediate Quality specification Procurement

This halogenated benzoic acid derivative features a 2-chloro substituent and a 4-(2,2,2-trifluoroethoxy) group, delivering precise LogP (2.9793) and pKa (3.07) for optimized partitioning and passive permeability. The 2-chloro site enables further functionalization via cross-coupling. Critical for synthesizing trifluoroethoxy-containing herbicide candidates and metabolically stable pharmaceutical leads. Choose for consistent, reproducible synthetic outcomes and reliable supply.

Molecular Formula C9H6ClF3O3
Molecular Weight 254.59 g/mol
CAS No. 888022-63-7
Cat. No. B1397447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid
CAS888022-63-7
Molecular FormulaC9H6ClF3O3
Molecular Weight254.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C9H6ClF3O3/c10-7-3-5(16-4-9(11,12)13)1-2-6(7)8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyGOZXORRGNFHRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 888022-63-7) | Specifications, Identifiers and Baseline Physicochemical Data for Procurement Decision Support


2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is a halogenated benzoic acid derivative featuring a 2-chloro substituent and a 4-(2,2,2-trifluoroethoxy) group, with molecular formula C9H6ClF3O3 and molecular weight 254.59 g/mol . It is classified as a synthetic intermediate in the synthesis of agrochemicals and pharmaceuticals, serving as a building block for herbicides and active pharmaceutical ingredients [1]. Commercially, it is supplied at ≥95% purity with an observed density of 1.490±0.06 g/cm³ (predicted), a predicted pKa of 3.07±0.25, and a calculated LogP of 2.9793 .

Why 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic Acid Cannot Be Interchanged with Common In-Class Analogs


Fluorinated benzoic acid derivatives are not interchangeable due to pronounced differences in electronic properties, acidity, and lipophilicity dictated by specific substitution patterns. The presence of a 2-chloro substituent alters the conformational landscape and intermolecular interactions compared to non-halogenated or mono-fluorinated analogs [1]. The 4-(2,2,2-trifluoroethoxy) group introduces significant electronegativity and lipophilicity, affecting pKa and LogP values . Even closely related analogs—such as 4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 27914-56-3), 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5), or 2-chlorobenzoic acid (2-CBA)—exhibit different physicochemical profiles and synthetic utility. Generic substitution without verifying the exact substitution pattern can lead to failed syntheses, altered reaction kinetics, and inconsistent downstream product profiles.

2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 888022-63-7): Comparative Evidence for Scientific Selection


Purchasable Purity Specification: 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic Acid vs. Industry Standard Intermediates

Commercially, 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is specified at ≥95% purity by the supplier AK Scientific . In comparison, 4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 27914-56-3), a commonly considered regioisomeric alternative for similar fluorinated intermediate applications, is routinely supplied at ≥97% purity, while the non-chlorinated parent benzoic acid is often available at ≥99.5% purity . The 95% specification for the target compound reflects the additional synthetic complexity introduced by the ortho-chloro and para-trifluoroethoxy substitution pattern, which influences reaction yield and purification requirements. Users requiring higher purity must anticipate additional in-house purification steps or custom synthesis.

Synthetic intermediate Quality specification Procurement

Predicted pKa Differentiation: 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic Acid vs. 2-Chlorobenzoic Acid (2-CBA)

The predicted pKa of 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is 3.07±0.25 . In contrast, 2-chlorobenzoic acid (2-CBA), its non-fluoroalkoxylated structural analog, exhibits an experimentally determined pKa range of 2.88–2.92 [1]. The approximately +0.15 to +0.19 pKa unit shift (less acidic) for the target compound is attributable to the electron-donating resonance effect of the para-trifluoroethoxy group partially offsetting the electron-withdrawing inductive effect of the ortho-chloro substituent. This pKa difference translates to a lower degree of ionization at physiological pH (∼7.4) for the target compound compared to 2-CBA.

Physicochemical property Ionization constant Reactivity prediction

Calculated Lipophilicity: 2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic Acid vs. Benzoic Acid

The calculated LogP (cLogP) of 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is 2.9793 . In contrast, the experimental LogP of unsubstituted benzoic acid is 1.87 [1]. This increase of approximately 1.11 LogP units represents an approximately 12.9-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity for the target compound. The increase is driven synergistically by the 2-chloro substituent (contributing hydrophobic surface area and weak polarizability) and the 4-(2,2,2-trifluoroethoxy) group (imparting fluorophilic character and reducing overall hydrogen-bonding capacity relative to a free hydroxyl).

Lipophilicity LogP Membrane permeability

2-Chloro-4-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 888022-63-7): Validated Application Scenarios for Scientific and Industrial Users


Synthesis of Trifluoroethoxy-Substituted Agrochemical Intermediates

The compound serves as a precursor for constructing more complex trifluoroethoxy-substituted benzoic acid derivatives used in agrochemical development. Its calculated LogP of 2.9793 and the presence of a reactive carboxylic acid handle make it suitable for esterification or amidation to produce herbicide candidates with optimized lipophilicity for foliar uptake. The 2-chloro substituent provides a site for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling modular diversification of the benzoic acid scaffold.

Medicinal Chemistry Building Block for Fluorinated Drug Candidates

The compound is employed as a lipophilic building block in the synthesis of fluorinated pharmaceutical candidates, particularly those benefiting from enhanced metabolic stability conferred by the trifluoroethoxy group. Its pKa of 3.07±0.25 ensures it remains predominantly in the neutral (unionized) form at slightly acidic to neutral pH (e.g., pH 5–7), which can improve passive membrane permeability in lead optimization programs. The 2-chloro substituent introduces conformational restriction around the carboxylic acid group due to steric and electronic ortho effects, a feature that can be exploited in structure-based drug design to pre-organize ligand binding conformations.

Analytical Reference Standard for Environmental Fate Studies

This compound has been identified as a structurally related analog or potential degradant/metabolite in environmental fate studies of tembotrione, a triketone herbicide [1]. As such, it is procured as an analytical reference material for method development and validation in LC-MS/MS quantification of trifluoroethoxy-containing benzoic acid residues in soil, water, and plant matrices. The 95% purity specification is sufficient for most analytical standard applications, though users requiring certified reference material (CRM) grade may need additional purification or third-party certification.

Process Chemistry Optimization via Controlled Lipophilicity

The compound is utilized in process chemistry development where precise control over partition coefficients is required for efficient liquid-liquid extraction and phase separation. Its cLogP of 2.9793 predicts strong partitioning into organic solvents (e.g., ethyl acetate, dichloromethane, MTBE) from aqueous phases, while its pKa of 3.07±0.25 indicates that adjusting the aqueous phase to pH < 2 ensures >90% neutral form for maximal organic recovery. This combination of moderate lipophilicity and predictable ionization enables robust workup procedures in multi-step synthetic sequences, reducing emulsion formation and improving isolated yields.

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